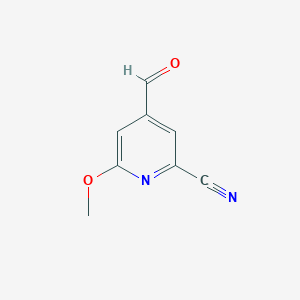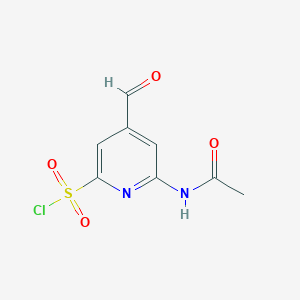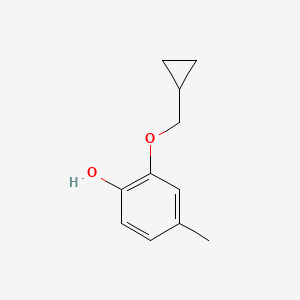
3-(Cyclopropylmethoxy)-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound that features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:
O-Alkylation: The phenol group is alkylated with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. This step forms the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-2-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethoxyethylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Cyclopropylmethoxyethylbenzene.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Scientific Research Applications
3-(Cyclopropylmethoxy)-2-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-ethylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an ethyl group.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-(Cyclopropylmethoxy)-2-ethylphenol is unique due to the combination of its cyclopropylmethoxy and ethyl groups, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-2-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-11(13)4-3-5-12(10)14-8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
NJWJNXYYRPWJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


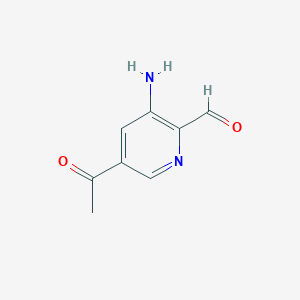
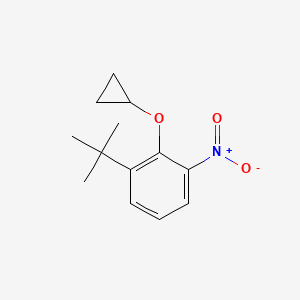
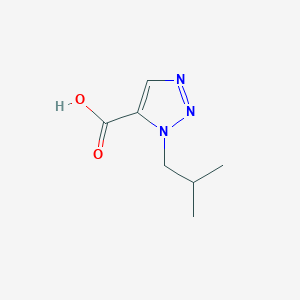
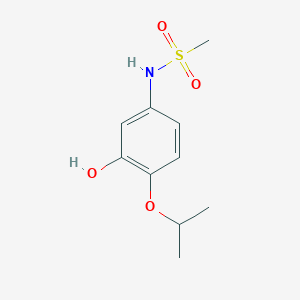
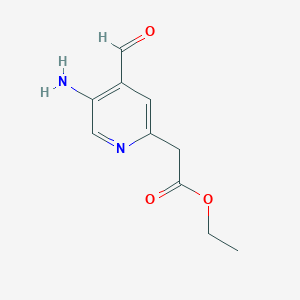
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
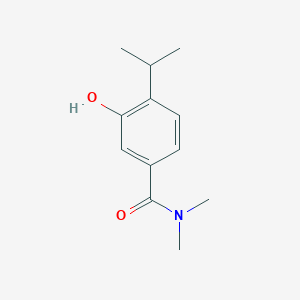
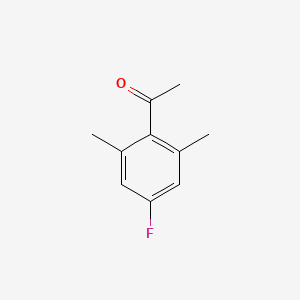
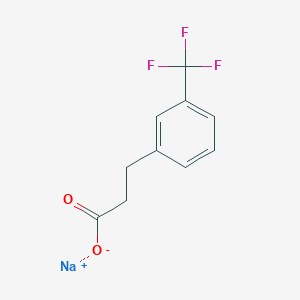
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

